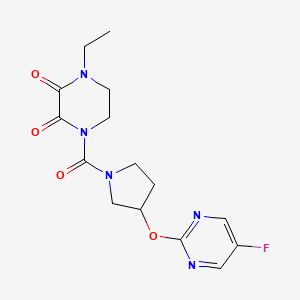

1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAZBGOVMFQLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is known to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereogenicity of carbons.

Biological Activity

1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperazine ring, a pyrrolidine moiety, and a fluorinated pyrimidine derivative. The presence of these functional groups is believed to contribute significantly to its biological activity.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including:

- Protein Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases, which play pivotal roles in cell signaling pathways associated with cancer proliferation. For instance, compounds that inhibit CDK4 and CDK6 have shown promise in treating proliferative diseases .

- Monoamine Oxidase (MAO) Inhibition : Some related compounds have been evaluated for their inhibitory effects on MAO-A and MAO-B. These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, thus having implications for neurodegenerative diseases .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| CDK4/CDK6 Inhibition | Cancer Cell Proliferation | Not specified | |

| MAO-B Inhibition | Neuroprotection | 0.013 µM | |

| Cytotoxicity on L929 cells | Fibroblast Cell Line | IC50 = 120.6 µM |

Case Study 1: Cancer Treatment

A study investigating the effects of similar compounds on cancer cell lines demonstrated that derivatives with fluorinated pyrimidines exhibited significant anti-proliferative effects. The compounds inhibited cell growth by inducing apoptosis and disrupting cell cycle progression at the G2/M phase. This suggests that this compound may have similar therapeutic potential in oncology.

Case Study 2: Neurodegenerative Disorders

In another study focusing on neurodegenerative disorders, compounds structurally related to this compound were shown to selectively inhibit MAO-B. This inhibition resulted in neuroprotective effects in mouse models of Parkinson's disease, highlighting the compound's potential as a therapeutic agent for such conditions .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

- Case Study : A study demonstrated that related pyrimidine derivatives showed potent activity against various cancer cell lines, suggesting a similar potential for the target compound .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of certain enzymes implicated in disease processes:

- Target Enzymes : It is hypothesized that the compound could inhibit Janus kinases (JAK), which play crucial roles in signaling pathways associated with inflammation and cancer.

- Research Findings : Compounds with similar structures have been shown to effectively inhibit JAK activity, leading to reduced inflammatory responses .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated, indicating possible applications in treating neurodegenerative diseases:

- Neuroprotection Mechanism : The piperazine and pyrrolidine components may interact with neurotransmitter systems or reduce oxidative stress.

- Experimental Evidence : Studies have reported that derivatives targeting similar pathways exhibited neuroprotective effects in animal models of neurodegeneration .

Table 1: Summary of Biological Activities

Table 2: Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,3-dione derivatives are widely explored due to their structural versatility. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Piperazine-2,3-dione Derivatives

Key Observations

Substituent Effects on Pyrimidine/Pyridine Rings Fluorine vs. Methyl/CF₃ Groups: The target compound’s 5-fluoropyrimidin-2-yl group offers strong electronegativity, favoring hydrogen bonding and dipole interactions with target proteins. In contrast, methyl groups (BJ43777) enhance lipophilicity, while trifluoromethyl groups () improve metabolic stability . Position of Substituents: Pyrimidine-2-yloxy (target compound) vs.

Linker Modifications Pyrrolidine vs. This may influence entropic penalties during target binding .

Biological Activity Trends

- Anthelmintic Activity : Piperazine-2,3-dione derivatives with lipophilic substituents (e.g., benzyl groups in ) exhibit significant activity against Enterobius vermicularis and Fasciola hepatica. The target compound’s fluorine atom may enhance selectivity for parasitic enzymes over human targets .

- Enzyme Inhibition : Bulky substituents like adamantane () favor protease inhibition, whereas smaller fluorinated groups (target compound) may target kinases or GPCRs .

Physicochemical Properties ClogP and Solubility: Methyl and CF₃ groups increase ClogP (e.g., : ~2.5), reducing aqueous solubility.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione?

- Answer : The synthesis requires multi-step organic reactions, with emphasis on reaction temperature (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reactants. Catalysts like HATU or DCC are critical for amide bond formation between the pyrrolidine-carbonyl and piperazine-dione moieties. Purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Answer : Structural validation involves H/C NMR to verify proton environments and carbonyl groups, while LC-MS confirms molecular weight. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive conformational proof. Purity is assessed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

- Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, and fluorescence-based binding studies (e.g., fluorescence polarization for target engagement) provide preliminary activity data. Dose-response curves (IC determination) are essential .

Advanced Research Questions

Q. How can researchers address low yield in the final coupling step during synthesis?

- Answer : Optimize coupling reagents (e.g., switch from EDC/HOBt to PyBOP) and monitor reaction progress via TLC. Solvent polarity adjustments (e.g., replacing DCM with DMF) may enhance intermediate solubility. Microwave-assisted synthesis (30–50 W, 80°C) can reduce reaction time and improve yield .

Q. What advanced techniques determine the three-dimensional conformation and electronic properties of this compound?

- Answer : X-ray crystallography resolves crystal packing and bond angles. Computational modeling (DFT calculations) predicts electronic distribution and reactive sites. Solid-state NMR and circular dichroism (CD) spectroscopy analyze conformational flexibility in solution .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluoropyrimidine moiety?

- Answer : Synthesize analogs with substitutions at the 5-fluoro position (e.g., Cl, Br, or methyl groups). Compare bioactivity in kinase inhibition assays. Molecular docking (using AutoDock Vina) identifies interactions with ATP-binding pockets. Correlate substituent electronegativity with potency .

Q. How can contradictory reports on biological activity across studies be resolved?

- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate target specificity using CRISPR-KO cell lines. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical meta-analysis of published data identifies confounding variables .

Q. What methodologies assess metabolic stability and degradation pathways?

- Answer : Incubate the compound with liver microsomes (human or rat) at 37°C. Use LC-MS/MS to quantify parent compound depletion and identify metabolites (e.g., oxidative defluorination or piperazine ring cleavage). CYP450 inhibition assays (fluorometric) screen for enzyme interactions .

Q. How to evaluate synergistic effects with other therapeutic agents in preclinical models?

- Answer : Use combination index (CI) methods:

- Fixed-ratio design : Test serial dilutions of the compound + partner drug (e.g., cisplatin).

- Synergy quantification : Apply the Chou-Talalay method (CompuSyn software).

- In vivo validation : Xenograft models with dual-agent treatment monitor tumor regression and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.